molecular formula C12H10ClN B065119 3-(Chloromethyl)-5-phenylpyridine CAS No. 177976-31-7

3-(Chloromethyl)-5-phenylpyridine

Cat. No.: B065119
CAS No.: 177976-31-7
M. Wt: 203.67 g/mol
InChI Key: FHEGFPVBHPQEAV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-phenylpyridine is an organic compound that belongs to the class of chloromethylated aromatic compounds It features a pyridine ring substituted with a chloromethyl group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-phenylpyridine typically involves the chloromethylation of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is isolated through standard work-up procedures .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-phenylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the methyl derivative of this compound.

Scientific Research Applications

3-(Chloromethyl)-5-phenylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-phenylpyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.

    5-Phenylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-5-phenylpyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness

3-(Chloromethyl)-5-phenylpyridine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(chloromethyl)-5-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEGFPVBHPQEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454653
Record name 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177976-31-7
Record name 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-phenyl-3-pyridylmethanol (4.50 g) and thionyl chloride (5 ml) was stirred at room temperature for 1 hour. After the reaction mixture was concentrated, saturated aqueous sodium bicarbonate solution was added to the mixture, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The residue was subjected to silica gel column chromatography to obtain 3-chloromethyl-5-phenylpyridine (4.28 g, yield 86%) as colorless crystals from the fraction eluted with tetrahydrofuran. This was recrystallized from ethyl acetate-hexane. Melting point: 75–76° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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